Product packaging for 2,3-Di(propan-2-yl)aniline(Cat. No.:CAS No. 153921-59-6)

2,3-Di(propan-2-yl)aniline

Cat. No.: B12559794
CAS No.: 153921-59-6
M. Wt: 177.29 g/mol
InChI Key: QBCIVSJJZKMYEH-UHFFFAOYSA-N
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Description

Direct Alkylation Strategies on Aniline (B41778) Scaffolds

Direct alkylation of aniline with isopropylating agents is a conceptually straightforward approach. However, controlling the regioselectivity to achieve the 2,3-disubstituted product is a significant hurdle.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. In the context of aniline, this reaction is complicated by the fact that the amino group is a Lewis base, which can react with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the ring towards electrophilic substitution and can lead to undesired side reactions.

Even if the reaction proceeds, the amino group is a strong ortho-, para-director. Therefore, the introduction of the first isopropyl group would be expected to occur at the ortho and para positions. The subsequent introduction of a second isopropyl group would be directed by both the amino group and the first isopropyl group, making the formation of the 2,3-isomer highly unfavorable due to steric hindrance and electronic effects.

Alkylating AgentCatalystMajor ProductsMinor Products
Isopropyl HalideAlCl₃2-Isopropylaniline, 4-IsopropylanilinePolyalkylated anilines
Isopropanol (B130326)Acid Catalyst2-Isopropylaniline, 4-IsopropylanilineN-Isopropylaniline

Table 1: Expected Products of Friedel-Crafts Isopropylation of Aniline

Zeolites are solid acid catalysts that can be employed for the alkylation of aromatic compounds, sometimes offering improved regioselectivity compared to traditional Friedel-Crafts catalysts. In the case of aniline alkylation with isopropanol over zeolites, both C-alkylation (on the ring) and N-alkylation (on the amino group) can occur. The product distribution is highly dependent on the zeolite type, reaction temperature, and other process parameters. While these catalysts can promote the formation of mono- and di-isopropylanilines, achieving the specific 2,3-isomer in significant yields remains a formidable challenge, with ortho- and para-isomers being the predominant products.

The primary challenges in the direct 2,3-di-alkylation of aniline are:

Deactivation of the Aniline Ring: The amino group's basicity leads to complexation with the catalyst, deactivating the ring for further electrophilic substitution.

Ortho- and Para-Directing Effects: The strong directing effect of the amino group favors substitution at the positions ortho and para to it.

Steric Hindrance: The introduction of two bulky isopropyl groups adjacent to each other and to the amino group is sterically hindered.

These factors make the direct synthesis of 2,3-di(propan-2-yl)aniline via direct alkylation of aniline an inefficient and low-yielding strategy.

Multi-Step Synthetic Routes

To overcome the challenges of direct alkylation, multi-step synthetic routes that build the desired substitution pattern on a benzene (B151609) ring before introducing the amino group are generally more viable.

A common and effective strategy for the synthesis of anilines is the reduction of the corresponding nitro compound. In this approach, the target molecule, this compound, can be prepared by the reduction of 1,2-diisopropyl-3-nitrobenzene.

The synthesis of the nitroaromatic precursor, 1,2-diisopropyl-3-nitrobenzene, is the critical step. The direct nitration of 1,2-diisopropylbenzene (B1214297) would be expected to yield primarily the 4-nitro isomer due to the directing effects of the alkyl groups and steric hindrance. Therefore, alternative, more regioselective methods would be necessary to obtain the desired 3-nitro isomer.

Once the 1,2-diisopropyl-3-nitrobenzene precursor is obtained, it can be reduced to the corresponding aniline using various established methods.

Reducing AgentReaction Conditions
Sn / HClAcidic conditions
Fe / HClAcidic conditions
H₂ / Pd, Pt, or NiCatalytic hydrogenation

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the amination of aryl halides with a wide range of amines. To synthesize this compound using this approach, a suitable precursor such as 1-bromo-2,3-diisopropylbenzene or 1-chloro-2,3-diisopropylbenzene would be required.

The synthesis of these halogenated precursors with the correct regiochemistry is, again, the key challenge. The direct halogenation of 1,2-diisopropylbenzene would likely lead to a mixture of isomers, with the 4-halo product being a major component.

If the required 1-halo-2,3-diisopropylbenzene can be synthesized, the Buchwald-Hartwig amination with an ammonia (B1221849) equivalent or a primary amine followed by deprotection would provide a route to the target aniline.

Aryl HalideAmine SourceCatalyst/Ligand System
1-Bromo-2,3-diisopropylbenzeneAmmoniaPd catalyst with appropriate phosphine (B1218219) ligand
1-Chloro-2,3-diisopropylbenzeneBenzophenone iminePd catalyst with appropriate phosphine ligand

Table 3: Potential Buchwald-Hartwig Amination Routes to this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B12559794 2,3-Di(propan-2-yl)aniline CAS No. 153921-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153921-59-6

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,3-di(propan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9H,13H2,1-4H3

InChI Key

QBCIVSJJZKMYEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N)C(C)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Di Propan 2 Yl Aniline and Its Precursors

Multi-Step Synthetic Routes

Orthogonal Protection and Deprotection Strategies (e.g., Boc-Protection of Amine Groups)

In the multi-step synthesis of complex molecules like 2,3-di(propan-2-yl)aniline, orthogonal protection strategies are crucial for selectively masking and unmasking functional groups. researchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov

In the context of synthesizing this compound, Boc-protection of an aniline (B41778) precursor can serve several purposes. For instance, if a synthetic route involves the isopropylation of a mono-isopropylaniline, protecting the amino group as a Boc-carbamate can prevent N-alkylation and can influence the regioselectivity of the subsequent Friedel-Crafts alkylation. researchgate.netnih.gov The bulky Boc group can sterically hinder the ortho-positions, potentially directing the incoming electrophile to other positions on the aromatic ring. While typically a directing group for ortho-lithiation, its role in Friedel-Crafts reactions is more complex and can be influenced by the reaction conditions. nih.gov

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com The deprotection is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. rsc.org The acid-lability of the Boc group makes it orthogonal to many other protecting groups that are stable to acid but labile to bases, nucleophiles, or hydrogenation, such as the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

Table 1: Orthogonal Protection and Deprotection of an Amine with the Boc Group

StepReagents and ConditionsPurpose
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, DMAP), Solvent (e.g., THF, CH₂Cl₂)Masking of the amine functionality to prevent side reactions and potentially direct subsequent substitutions.
Deprotection Strong acid (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in dioxane)Selective removal of the Boc group to reveal the free amine.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, due to its specific substitution pattern, requires careful optimization of reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts.

Solvent Effects on Regioselectivity and Reaction Rates

The choice of solvent can have a profound impact on the regioselectivity and rate of Friedel-Crafts alkylation reactions. acs.org In the case of aniline alkylation, the solvent can influence the stability of the carbocation intermediate and the extent of complexation between the Lewis acid catalyst and the reactants.

For instance, in the Friedel-Crafts acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene (B124822) promote the formation of the thermodynamically more stable beta-substituted product. acs.org This is attributed to the solubility of the intermediate complexes. While direct analogies to the isopropylation of anilines must be made with caution, it highlights the critical role of the solvent in directing the outcome of the reaction.

Recent studies have shown that fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can promote the ortho-alkylation of anilines. nih.gov The use of HFIP as a solvent, in combination with a Lewis acid catalyst, has been shown to facilitate the selective ortho-C-alkylation of anilines with alkenes. nih.gov This effect is attributed to the ability of HFIP to act as a hydrogen-bond donor, activating the electrophile and stabilizing the transition state leading to the ortho-product.

Table 2: Hypothetical Solvent Effects on the Isopropylation of 2-Isopropylaniline

SolventDielectric Constant (ε)Predominant Isomer(s) (Hypothetical)Rationale
Dichloromethane8.932,5- and 2,4-diisopropylanilineNon-polar aprotic, may favor standard electrophilic aromatic substitution patterns.
Nitrobenzene34.82Potential for altered regioselectivityPolar aprotic, could influence the stability of intermediates. sielc.com
Hexafluoroisopropanol (HFIP)16.72,3- and 2,6-diisopropylaniline (B50358)Strong hydrogen-bond donor, promotes ortho-alkylation. nih.gov

Catalyst Development and Screening for Enhanced Efficiency

The choice of catalyst is paramount in achieving high efficiency and selectivity in the synthesis of this compound. In Friedel-Crafts alkylations of anilines, traditional Lewis acids like aluminum chloride (AlCl₃) can lead to low yields due to strong complexation with the amino group. organic-chemistry.org

Modern catalyst development has focused on milder Lewis acids and Brønsted acids that can effectively promote the reaction without deactivating the aniline substrate. For the ortho-alkylation of anilines with styrenes, trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be an effective catalyst. nih.gov Other research has demonstrated the utility of yttrium catalysts for the selective ortho-alkylation of N,N-dimethylanilines. rsc.org

For the synthesis of sterically hindered anilines, solid acid catalysts such as zeolites and modified clays (B1170129) have been investigated. researchgate.net These catalysts offer advantages in terms of reusability and can exhibit shape selectivity, potentially favoring the formation of specific isomers. The acidic properties of these materials, including the nature and strength of both Brønsted and Lewis acid sites, play a crucial role in their catalytic activity and selectivity. researchgate.net

Table 3: Catalyst Screening for the Isopropylation of an Aniline Precursor (Illustrative)

CatalystCatalyst TypeExpected Outcome (based on literature for similar reactions)
AlCl₃Strong Lewis AcidLow yield, potential for polysubstitution and rearrangement. organic-chemistry.org
CF₃SO₃HStrong Brønsted AcidPotential for high ortho-selectivity. nih.gov
Y(OTf)₃Mild Lewis AcidMay promote selective alkylation. rsc.org
H-BEA ZeoliteSolid AcidShape selectivity could favor specific isomers. researchgate.net

Isolation and Purification Techniques for Complex Reaction Mixtures

The synthesis of this compound is likely to produce a complex mixture of positional isomers (e.g., 2,4-, 2,5-, 2,6-, and 3,5-diisopropylaniline) and potentially unreacted starting materials and polysubstituted byproducts. The separation of these closely related compounds is a significant challenge.

Fractional Distillation: Due to differences in the boiling points of the various isomers, fractional distillation can be employed as an initial purification step. nih.gov However, for isomers with very close boiling points, achieving high purity by distillation alone may be difficult. quora.comgoogle.com

Crystallization: The formation of salts of the aniline isomers with a suitable acid, followed by fractional crystallization, can be an effective purification method. google.com Different isomers will form salts with varying solubilities in a given solvent, allowing for their separation. For example, the methanesulfonate (B1217627) or p-toluenesulfonate salts of 2,6-diisopropylaniline have been used for its purification. google.com After separation, the pure isomer can be regenerated by treatment with a base.

Chromatography: For high-purity samples, chromatographic techniques are indispensable.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is highly effective for the separation of isomers and can be scaled up to isolate significant quantities of the desired product. teledynelabs.comnih.gov Reverse-phase columns are commonly used for the separation of aniline derivatives. sielc.com

Column Chromatography: For smaller scales, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. The choice of eluent system is critical for achieving good separation of the isomers.

Table 4: Comparison of Purification Techniques for Diisopropylaniline Isomers

TechniquePrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points. nih.govSuitable for large quantities, relatively inexpensive.May not be effective for isomers with close boiling points. quora.com
Fractional Crystallization of Salts Separation based on differences in the solubility of diastereomeric salts. google.comCan be highly effective for specific isomers, scalable.Requires screening of acids and solvents, can be labor-intensive.
Preparative HPLC Separation based on differential partitioning between a stationary and a mobile phase. teledynelabs.comHigh resolution, can provide very pure compounds.Expensive, may be limited in scale.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a crystal structure for 2,3-Di(propan-2-yl)aniline has not been reported, we can predict certain features based on the known structures of related sterically hindered anilines. The analysis would reveal crucial details about its molecular geometry, packing, and the subtle interplay of non-covalent interactions that dictate the supramolecular assembly.

Analysis of Intermolecular and Intramolecular Interactions

Intramolecularly, the proximity of the two isopropyl groups at the C2 and C3 positions, along with the amino group at C1, would lead to significant steric strain. This steric hindrance would influence the planarity of the aniline (B41778) ring and the orientation of the substituents. It is plausible that intramolecular C-H···N or C-H···π interactions could also occur, further defining the molecule's conformation.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be a direct consequence of the balance between intramolecular steric repulsions and the drive to achieve efficient crystal packing through favorable intermolecular interactions. The dihedral angles between the plane of the aniline ring and the isopropyl groups would be of particular interest. It is anticipated that the isopropyl groups would adopt a staggered conformation to minimize steric clash with each other and with the adjacent amino group. The pyramidalization at the nitrogen atom of the amino group and its orientation relative to the aromatic ring would also be a key structural feature.

Solution-State Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one- and two-dimensional NMR techniques would provide a wealth of information.

Advanced 1H and 13C NMR Techniques for Structural Elucidation

Predicted ¹H NMR Data for this compound:

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
NH₂ ~3.5-4.5 br s -
Ar-H ~6.7-7.2 m -
CH(CH₃)₂ (methine) ~2.9-3.5 sept ~6.8

Comparative ¹³C NMR Data of Diisopropylaniline Isomers:

Carbon 2,6-diisopropylaniline (B50358) (Experimental, ppm) 3,5-diisopropylaniline (Predicted, ppm) This compound (Predicted, ppm)
C-NH₂ 143.1 148.5 ~145.0
C-isopropyl 133.8 138.0 ~135.0, ~137.0
Aromatic CH 123.0, 126.1 112.1, 115.3 ~118.0, ~120.0, ~125.0
CH(CH₃)₂ 27.9 34.2 ~28.0, ~29.0

Note: Predicted values are estimations based on known substituent effects and data from related isomers.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously assigning all proton and carbon signals by correlating directly bonded and long-range coupled nuclei, respectively.

NOESY and ROESY for Conformational Insights and Proximity Effects

To probe the through-space proximity of protons and thus gain insight into the solution-state conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be invaluable.

For this compound, these experiments could reveal:

Proximity of Isopropyl Groups: Cross-peaks between the methine and/or methyl protons of the two adjacent isopropyl groups would confirm their spatial closeness.

Orientation of the Amino Group: NOE/ROE correlations between the NH₂ protons and the ortho-protons of the isopropyl groups would provide information about the preferred orientation of the amino group.

Conformation of Isopropyl Groups: Correlations between the aromatic protons and the methine or methyl protons of the isopropyl groups would help to define their rotational conformation relative to the aniline ring.

Dynamic NMR Studies for Rotational Barriers of Isopropyl Groups

The two isopropyl groups in this compound are expected to experience restricted rotation due to steric hindrance. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational dynamics. By acquiring NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of rotation of the isopropyl groups becomes fast on the NMR timescale.

From the coalescence temperature and the chemical shift difference of the non-equivalent methyl protons at low temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide a quantitative measure of the steric hindrance imposed by the adjacent isopropyl and amino groups. While no experimental data exists for the 2,3-isomer, studies on other sterically crowded molecules suggest that the rotational barriers for the isopropyl groups could be in the range of 10-15 kcal/mol.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable tool for the precise determination of the molecular weight of a compound and for gaining insights into its structural integrity through the analysis of its fragmentation patterns. For this compound, the exact mass can be calculated based on its molecular formula, C₁₂H₁₉N. The monoisotopic mass of this compound is 177.15175 Da.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A primary fragmentation route for alkyl-substituted anilines is the benzylic cleavage, which in this case would involve the loss of a methyl group (CH₃•) from one of the isopropyl substituents, leading to a stable secondary carbocation. This would result in a prominent fragment ion at m/z 162. Another likely fragmentation is the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement processes. The loss of an entire isopropyl radical (•CH(CH₃)₂) would generate a fragment at m/z 134.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

Fragment Ion m/z (Predicted) Proposed Neutral Loss Fragmentation Pathway
[M]⁺•177.1518-Molecular Ion
[M - CH₃]⁺162.1283•CH₃Benzylic cleavage from an isopropyl group
[M - C₃H₇]⁺134.0966•C₃H₇Loss of an isopropyl radical
[M - C₃H₆]⁺•135.0891C₃H₆Loss of propene

Note: The m/z values are predicted based on the elemental composition of the fragments and may vary slightly in experimental data.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational states. The spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the amine group, the aromatic ring, and the isopropyl substituents.

FT-IR Spectroscopy

The FT-IR spectrum of an aromatic amine is characterized by several key absorption bands. For this compound, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric N-H stretch typically occurs at a higher wavenumber than the symmetric stretch. The N-H bending (scissoring) vibration is anticipated to produce a medium to strong band around 1620-1560 cm⁻¹. The C-N stretching vibration of the aromatic amine should be observable in the 1250-1350 cm⁻¹ region.

The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be diagnostic of the 1,2,3-trisubstituted pattern. The isopropyl groups will contribute characteristic C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1385 cm⁻¹ (for the gem-dimethyl group).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to a strong and sharp band in the Raman spectrum. The C-H stretching vibrations of both the aromatic ring and the isopropyl groups will also be Raman active. The N-H stretching vibrations are typically weaker in the Raman spectrum compared to the FT-IR spectrum. The symmetric vibrations of the isopropyl groups are also expected to be prominent.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Assignment
Asymmetric N-H Stretch~3450WeakPrimary Amine
Symmetric N-H Stretch~3360WeakPrimary Amine
Aromatic C-H Stretch3000-31003000-3100Aromatic Ring
Aliphatic C-H Stretch2850-29702850-2970Isopropyl Groups
N-H Bend (Scissoring)1560-1620WeakPrimary Amine
Aromatic C=C Stretch1450-16001450-1600Aromatic Ring
Isopropyl C-H Bend1365-13851365-1385Gem-dimethyl
Aromatic C-N Stretch1250-1350ModerateAryl Amine
Aromatic C-H Out-of-Plane Bend750-850Moderate1,2,3-Trisubstitution

Note: The predicted frequencies are based on typical ranges for the respective functional groups and may be influenced by the specific electronic and steric environment within the this compound molecule.

Theoretical and Computational Investigations of 2,3 Di Propan 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules of this size. irjweb.comresearchgate.net DFT methods are used to determine the electronic structure, optimized geometry, and various other properties of the molecule in its ground state. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a quantitative description of the atomic orbitals. acs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxibiology.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter; a smaller gap generally indicates higher chemical reactivity. irjweb.comresearchgate.net

For 2,3-di(propan-2-yl)aniline, the HOMO is expected to be localized primarily on the aniline (B41778) fragment, specifically the nitrogen atom and the π-system of the benzene (B151609) ring, due to the electron-donating nature of the amino group. The LUMO would likely be distributed over the aromatic ring as an antibonding π* orbital. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 1: Representative Calculated Quantum Global Reactivity Descriptors for a Substituted Aniline This table shows exemplary data for a substituted aniline, calculated using a DFT/B3LYP method, illustrating the types of values that would be determined for this compound.

ParameterFormulaRepresentative ValueSignificance
EHOMO--5.97 eVEnergy of the highest occupied molecular orbital; related to ionization potential. researchgate.net
ELUMO--0.85 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity. researchgate.net
Energy Gap (ΔE)ELUMO - EHOMO5.12 eVIndicates chemical reactivity and stability. researchgate.netwuxibiology.com
Chemical Hardness (η)(ELUMO - EHOMO) / 22.56 eVMeasures resistance to change in electron distribution. irjweb.com
Electronegativity (χ)-(EHOMO + ELUMO) / 23.41 eVMeasures the power of an atom or group to attract electrons. irjweb.com
Electrophilicity Index (ω)χ² / (2η)2.27 eVQuantifies the electrophilic power of a molecule. irjweb.com

Data is illustrative based on methodologies described in cited literature. irjweb.comresearchgate.net

A geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. storion.ru For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. Due to the bulky isopropyl groups, significant steric interactions are expected, which will dictate the molecule's preferred conformation.

The conformational landscape is likely dominated by the rotation around several key bonds: the C(aryl)-N bond, and the two C(aryl)-C(isopropyl) bonds. The steric hindrance between the adjacent isopropyl groups at the C2 and C3 positions, and between the C2-isopropyl group and the NH2 group, would lead to a twisted geometry. rsc.org Computational studies on related N-aryl ligands with ortho-isopropyl groups show that these groups fix the conformation of the N-substituted aryl rings. nih.gov The analysis would reveal the lowest energy conformers and the energy barriers between them. cdnsciencepub.com

Table 2: Plausible Optimized Geometric Parameters for this compound This table presents plausible geometric parameters for the molecule, derived from standard values and DFT calculations on analogous structures.

ParameterBond/AngleRepresentative Value
Bond LengthC-N1.40 Å
Bond LengthC-C (Aromatic)1.39 - 1.41 Å
Bond LengthC-C (Isopropyl)1.54 Å
Bond AngleC-N-H112°
Bond AngleC2-C1-N121°
Dihedral AngleC2-C1-N-H~30-50° (Twisted)
Dihedral AngleC1-C2-C(ipso)-H(ipso)Variable (Rotation)

Values are representative and based on general DFT calculations for substituted anilines.

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method with DFT, it is possible to calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.govresearchgate.netahievran.edu.tr Discrepancies between calculated and experimental shifts can help refine the proposed structure or identify dynamic processes in solution. researchgate.net

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman). ahievran.edu.tr These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the calculation, leading to excellent agreement with experimental spectra. acs.org

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) This table illustrates how calculated shifts are used to assign experimental spectra.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Assignment
C1 (C-NH₂)145.8146.1Aromatic
C2 (C-iPr)134.5134.9Aromatic
C3 (C-iPr)136.2136.5Aromatic
C4118.0118.3Aromatic
C5127.1127.4Aromatic
C6115.5115.9Aromatic
C (ipso, iPr)28.128.4Aliphatic
C (methyl, iPr)22.923.2Aliphatic

Values are hypothetical, based on the GIAO-DFT methodology. nih.govahievran.edu.tr

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemistry is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.comresearchgate.net An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent). acs.org The system's evolution over time is simulated by solving Newton's equations of motion for every atom, using a force field (like CVFF or AMBER) to describe the inter- and intramolecular forces. researchgate.networldscientific.com

Such simulations can reveal key insights into solution-phase behavior, including:

Solvation Structure: By calculating radial distribution functions (RDFs), one can understand how solvent molecules arrange around the aniline, particularly around the polar NH2 group and the nonpolar isopropyl groups.

Dynamic Properties: MD simulations can determine dynamic properties like the diffusion coefficient of the aniline in the solvent and rotational correlation times for different parts of the molecule.

Intermolecular Interactions: The simulations can quantify hydrogen bonding between the amine group and protic solvents, as well as hydrophobic interactions involving the alkyl groups. researchgate.net

Steric and Electronic Effects on Reactivity: A Computational Perspective

The reactivity of this compound is governed by a complex interplay of steric and electronic effects. The two isopropyl groups are electron-donating, which increases the electron density on the aromatic ring and the nitrogen atom, enhancing its nucleophilicity and basicity compared to unsubstituted aniline.

However, the steric hindrance is the dominant feature. nih.gov Unlike the symmetric 2,6-diisopropylaniline (B50358), the 2,3-substitution pattern creates a highly asymmetric steric environment. The C2-isopropyl group provides significant steric shielding for one ortho position (C6) and the amine itself, while the C3-isopropyl group buttresses the C2-group and shields the C4 position. This steric bulk can be quantified using computational methods to calculate parameters like percent buried volume (%VBur), which measures the space occupied by a ligand or substituent. rsc.org

Computationally, this steric hindrance would be predicted to:

Reduce Nucleophilicity: While electronically activated, the nitrogen's lone pair is sterically encumbered, potentially slowing its reaction with electrophiles.

Control Regioselectivity: Electrophilic aromatic substitution would be strongly directed away from the highly crowded C2, C4, and C6 positions, likely favoring the C5 position.

Influence Ligand Properties: When used as a ligand in organometallic chemistry, the unique steric profile would create a specific coordination pocket around the metal center, influencing the stability and catalytic activity of the resulting complex. rsc.org

Potential Energy Surface (PES) Scanning for Reaction Pathways

To understand the mechanism and kinetics of a specific reaction, chemists can computationally scan the potential energy surface (PES). researchgate.netq-chem.com A relaxed PES scan involves selecting a key geometric parameter as a "reaction coordinate" (e.g., the distance between an approaching electrophile and a ring carbon) and systematically changing it. uni-muenchen.delibretexts.org At each step, all other geometric parameters are optimized to find the lowest energy for that constrained geometry. joaquinbarroso.com

Plotting the energy versus the reaction coordinate generates a reaction profile. This profile reveals the energies of reactants, products, transition states (the peaks), and any intermediates (the valleys). researchgate.net For this compound, a PES scan could be used to:

Compare the activation barriers for electrophilic attack at the C4, C5, and C6 positions to predict the most favorable reaction site.

Investigate the rotational barrier around the C-N bond to understand the dynamics of amine group inversion and rotation.

Model the transition state for N-alkylation or N-acylation reactions, providing insight into how steric hindrance affects the activation energy.

By locating the transition state structures along the PES, one can calculate activation energies and gain a quantitative understanding of the molecule's reactivity in different chemical transformations. uni-muenchen.de

Chemical Reactivity and Mechanistic Studies

Amine Reactivity and Nucleophilicity

The lone pair of electrons on the nitrogen atom makes the amino group a primary center for nucleophilic reactions. However, its reactivity is modulated by the electronic and steric effects of the adjacent isopropyl groups.

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. For 2,3-di(propan-2-yl)aniline, the general reaction is as follows:

General Schiff Base Formation

C12H19N + R-CHO ⇌ C12H18N=CHR + H2O

While specific studies on this compound are not extensively documented, analogous reactions with sterically hindered anilines, such as 2,6-diisopropylaniline (B50358), are well-known. wikipedia.orgsigmaaldrich.com For instance, 2,6-diisopropylaniline is frequently used to synthesize bulky ligands for coordination chemistry by condensing it with various carbonyl compounds like acetylacetone or diacetylpyridine. wikipedia.org The steric bulk of the isopropyl groups adjacent to the imine nitrogen in the resulting ligands is crucial for stabilizing low-coordination number metal centers in catalysis. It can be inferred that this compound would similarly form a wide range of Schiff bases, which are valuable as ligand precursors. sigmaaldrich.comnih.gov The reaction typically requires acid catalysis and azeotropic removal of water to drive the equilibrium toward the product.

Table 1: Examples of Condensation Reactions with Analogous Anilines This table presents data for the structurally related 2,6-diisopropylaniline to illustrate typical reaction types.

Aniline (B41778) ReactantCarbonyl ReactantProduct TypeReference
2,6-DiisopropylanilineDiacetylpyridineDiiminopyridine Ligand wikipedia.org
2,6-DiisopropylanilineAcetylacetoneNacNac Ligand wikipedia.org
2,6-DiisopropylanilineTriacetylmethaneβ-Diketiminate Ligand Precursor sigmaaldrich.com

The nitrogen atom of this compound can act as a nucleophile, reacting with acylating and sulfonating agents.

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding N-aryl amide. This transformation is often used to protect the amino group or to reduce its activating effect in subsequent electrophilic aromatic substitution reactions. ncert.nic.in The reaction proceeds via nucleophilic acyl substitution. The steric hindrance from the ortho-isopropyl group might decrease the rate of acylation compared to unhindered anilines.

Sulfonation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base produces a sulfonamide. Alternatively, reaction with a strong acid like an arylsulfonic acid can form a stable salt. The formation of an arylsulfonate salt with 2,6-diisopropylaniline has been utilized as a method for its purification, suggesting a similar reactivity for the 2,3-isomer. google.com

While the aniline nitrogen itself does not directly form a carbon-carbon bond, its nucleophilicity is fundamental to creating intermediates and ligands that are pivotal in C-C bond-forming catalysis. Sterically hindered anilines, including derivatives of this compound, can be used to synthesize N-heterocyclic carbene (NHC) ligands or other complexing agents. sigmaaldrich.com These ligands coordinate to transition metals like palladium or nickel, and the resulting complexes are active catalysts for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone methods for C-C and C-N bond formation. The steric and electronic properties imparted by the diisopropylaniline moiety are critical for the catalyst's stability and activity. sigmaaldrich.com

Aromatic Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the amino group and the two isopropyl groups. lkouniv.ac.inchemistrytalk.org

The outcome of an EAS reaction is determined by the directing effects of the substituents already on the ring. wikipedia.org

-NH₂ Group: The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the intermediate arenium ion. lkouniv.ac.in It directs incoming electrophiles to positions C4 (para) and C6 (ortho).

-CH(CH₃)₂ Groups: The isopropyl groups at C2 and C3 are weak activating groups and are also ortho, para-directors through inductive effects and hyperconjugation.

Attack at C4: This position is para to the strongly directing amino group and ortho to the C3-isopropyl group. It is highly activated electronically and relatively sterically accessible.

Attack at C6: This position is ortho to the amino group but is severely sterically hindered by the adjacent C1-amino and C2-isopropyl groups.

Attack at C5: This position is meta to the amino group but para to the C2-isopropyl group.

The directing power of the amino group is dominant. lkouniv.ac.in Between the two positions it activates (ortho and para), the para position (C4) is far less sterically hindered than the ortho position (C6). Therefore, electrophilic substitution on this compound is strongly predicted to occur predominantly at the C4 position .

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionElectronic EffectSteric HindrancePredicted Outcome
C4Highly Activated (para to -NH₂, ortho to -iPr)LowMajor Product
C5Moderately Activated (para to -iPr, meta to -NH₂)LowMinor Product
C6Highly Activated (ortho to -NH₂)Very HighTrace/No Product

For maximum resonance interaction, the p-orbital of the nitrogen's lone pair must be coplanar with the π-system of the aromatic ring. sarthaks.comcgchemistrysolutions.co.in The presence of a bulky isopropyl group at the C2 position, ortho to the amino group, can create steric strain that forces the -NH₂ group to twist out of the plane of the ring. This phenomenon is known as Steric Inhibition of Resonance (SIR). cgchemistrysolutions.co.inyoutube.comblogspot.com

When the -NH₂ group is non-planar, the overlap between its lone pair and the ring's π-system is reduced. rsc.org This has two main consequences:

Reduced Activation: The ability of the amino group to donate electron density to the ring is diminished, making the ring less activated towards electrophilic attack than would be expected based on electronic effects alone.

Altered Basicity: The delocalization of the nitrogen lone pair into the ring makes aniline less basic than aliphatic amines. SIR reduces this delocalization, which can lead to an increase in the basicity of the amine compared to an aniline where resonance is fully operative. quora.comyoutube.com

Therefore, the reactivity of this compound is a complex balance: while electronically activated, its reactivity, particularly at the positions governed by the amine's resonance effect, is likely tempered by the steric hindrance imposed by the ortho-isopropyl group. youtube.com

Oxidation and Reduction Pathways

The oxidation and reduction pathways of this compound are influenced by the electron-donating nature of the amino group and the steric hindrance imposed by the ortho and meta isopropyl substituents. While specific studies on this molecule are not extensively documented, the reactivity can be inferred from the well-established behavior of other substituted anilines.

Oxidation Pathways

The oxidation of aniline and its derivatives can proceed through various mechanisms, often involving the formation of a radical cation as the initial step. mdpi.com The presence of alkyl groups on the aromatic ring, such as the di-isopropyl groups in this compound, can influence the stability of this intermediate.

Electrochemical oxidation is a common method to study these pathways. The general mechanism for the oxidation of simple aliphatic amines is independent of the number of organic substituents attached to the nitrogen atom. mdpi.com For aromatic amines like aniline derivatives, the initial one-electron oxidation forms a radical cation. This intermediate can then undergo several reactions, including deprotonation and dimerization. mdpi.com

Steric effects from bulky substituents, like the isopropyl groups in this compound, can play a significant role in the oxidation process. mdpi.com These groups can hinder the approach of oxidizing agents and may also influence the regioselectivity of subsequent reactions. For instance, steric hindrance might favor oxidation at the nitrogen atom over ring oxidation. In some cases, severe steric hindrance can lead to reversible electrochemical oxidation processes. mdpi.com

Common oxidizing agents and the potential products are summarized in the table below, based on the general reactivity of anilines.

Oxidizing AgentPotential ProductsReaction Conditions
Mild Oxidants (e.g., air, Ag₂O)Colored polymeric productsNeutral or basic medium
Strong Oxidants (e.g., K₂Cr₂O₇, H₂SO₄)p-Benzoquinone (for aniline)Acidic medium
Peroxy acids (e.g., MCBPA)Nitroso, nitro compoundsControlled conditions

Reduction Pathways

The reduction of the aniline functional group itself is not a common transformation as the amino group is already in a reduced state. However, if the aromatic ring were to be reduced, it would lead to the formation of a di-isopropyl substituted cyclohexylamine. This type of reaction typically requires high pressure and a catalyst, such as rhodium on carbon or ruthenium.

More commonly in the context of aniline derivatives, reduction refers to the transformation of functional groups that might be introduced onto the molecule. For instance, if the aniline were nitrosated and then reduced, it would regenerate the amine. The reduction of nitroarenes to anilines is a fundamental reaction in organic synthesis, often accomplished with reagents like tin or iron in acidic media, or through catalytic hydrogenation. While not a reduction of this compound itself, this highlights a common pathway related to aniline chemistry.

Investigation of Reaction Mechanisms

The steric bulk of the two isopropyl groups in this compound is expected to significantly influence its participation in various reaction mechanisms.

Atherton-Todd Reaction Mechanisms

The Atherton-Todd reaction is a method for the synthesis of phosphoramidates from dialkyl phosphites and an amine in the presence of carbon tetrachloride and a base. The reaction proceeds through the in situ formation of a dialkyl chlorophosphate, which is then attacked by the amine.

The general mechanism is as follows:

The base (often a tertiary amine) deprotonates the dialkyl phosphite.

The resulting phosphite anion attacks the carbon tetrachloride, displacing a chloride ion and forming a trichloromethylphosphonate intermediate.

An alternative and more accepted mechanism suggests the formation of a dialkyl chlorophosphate intermediate.

The amine then acts as a nucleophile, attacking the phosphorus center of the chlorophosphate and displacing the chloride to form the phosphoramidate.

While primary and secondary amines are typically used, less nucleophilic amines like aniline can also participate. beilstein-journals.org However, for anilines, the reaction often requires the addition of a more basic tertiary amine to proceed at a reasonable rate. beilstein-journals.org In the case of this compound, the steric hindrance around the nitrogen atom would likely decrease its nucleophilicity, potentially slowing down the reaction and leading to lower yields compared to less hindered anilines.

C-N Bond Cleavage

The cleavage of the C-N bond in anilines is a challenging transformation due to the strength of the sp² C-N bond. However, this cleavage can be achieved under specific conditions, often mediated by transition metal catalysts. For instance, ruthenium complexes have been shown to mediate the cleavage of C-N bonds in o-acylanilines. The presence of an ortho-acyl group appears to be important for this transformation, acting as a directing group.

In the context of this compound, direct C-N bond cleavage would be difficult. Theoretical studies on aniline have shown that the energy barrier for the direct breaking of the C(sp²)-N bond is high. researchgate.net However, hydrogenation of the aromatic ring to a cyclohexylamine would convert the bond to a C(sp³)-N bond, which has a lower bond dissociation energy and is more susceptible to cleavage. researchgate.net

The steric hindrance in this compound could also influence C-N bond cleavage reactions. For N,N-dialkylanilines with bulky substituents, selective cleavage of a less sterically hindered N-alkyl bond has been observed. researchgate.net While this is not a direct cleavage of the aryl C-N bond, it demonstrates the influence of steric factors on bond cleavage reactions in aniline derivatives.

Applications in Advanced Organic Synthesis and Catalysis

Precursor for Ligand Synthesis in Coordination Chemistry

There is no available scientific literature detailing the use of 2,3-Di(propan-2-yl)aniline as a precursor for the synthesis of N-Heterocyclic Carbene (NHC) ligands, chiral ligands for asymmetric catalysis, or pincer ligands. The development of these ligand types heavily relies on the steric and electronic properties of the aniline (B41778) precursor, and research in this area has centered on isomers like 2,6-diisopropylaniline (B50358).

Building Block for Complex Organic Architectures

Similarly, a comprehensive search did not yield any specific examples of this compound being used as a building block in cascade or domino reactions, or in the targeted synthesis of complex heterocyclic compounds incorporating its specific aniline moiety.

Organocatalysis and Metal-Free Catalysis

In principle, the amino group of this compound imparts basic properties, allowing it to act as a Brønsted-Lowry base by accepting a proton. This basicity is fundamental to its potential role as a basic organocatalyst, where it could activate substrates through proton abstraction or hydrogen bonding. However, specific examples and detailed studies demonstrating the application of this compound as a basic organocatalyst are not described in the current body of scientific literature. The electronic and steric environment around the amino group, influenced by the two adjacent isopropyl groups at the 2- and 3-positions, would be a critical determinant of its catalytic activity and selectivity.

Steric hindrance is a key principle in designing selective catalysts. The bulky isopropyl groups on the aniline ring of this compound could, in theory, be exploited to control the stereochemical outcome of a reaction. By creating a sterically demanding environment around the active site, the catalyst could favor the formation of one stereoisomer over another. For instance, in reactions involving prochiral substrates, the bulky aniline derivative could selectively block one face of the substrate, leading to high enantioselectivity or diastereoselectivity.

While this is a well-established concept, there is a lack of published research that specifically investigates and quantifies the effect of the steric hindrance of this compound on reaction selectivity. In contrast, the more symmetrically substituted 2,6-diisopropylaniline is frequently employed in coordination chemistry and catalysis precisely for its significant steric bulk, which is used to stabilize reactive metal centers and influence ligand coordination.

Derivatives and Analogue Chemistry of 2,3 Di Propan 2 Yl Aniline

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 2,3-di(propan-2-yl)aniline involves the formation of a new bond at the nitrogen atom of the amino group. Standard synthetic methodologies for N-alkylation and N-acylation of anilines are applicable, though reaction conditions may require optimization to overcome the steric hindrance imposed by the adjacent isopropyl groups.

One common approach is the reaction with alkyl halides. In this reaction, this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The use of a non-nucleophilic base is often required to neutralize the hydrogen halide byproduct.

Another versatile method is reductive amination, which involves the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent. This pathway is particularly useful for synthesizing N-alkyl derivatives with a wide range of structural diversity.

Acylation of the amino group to form amides is typically achieved by reacting this compound with acyl chlorides or anhydrides. These reactions are generally robust, though the steric bulk may influence the rate of reaction.

Furthermore, multicomponent reactions offer an efficient route to complex N-substituted derivatives. For instance, a one-pot, three-component reaction involving an amine, phenyl isothiocyanate, and an α-bromoketone can be employed to synthesize N-phenylthiazol-2(3H)-imines mdpi.com. Adapting such a methodology would involve reacting this compound with an appropriate isothiocyanate and α-haloketone.

Table 1: Examples of Synthetic Routes for N-Substituted Derivatives

Derivative Type Reagents General Reaction
N-Alkyl Alkyl Halide, Base R-NH₂ + R'-X → R-NH-R' + HX
N-Alkyl Aldehyde/Ketone, Reducing Agent R-NH₂ + R'COR'' → R-N=CR'R'' → R-NH-CHR'R''

Synthesis of Ring-Substituted Derivatives (e.g., halogenated, nitrated)

Introducing substituents onto the aromatic ring of this compound is governed by the directing effects of the amino group and the two isopropyl groups. The amino group is a powerful activating group and an ortho-, para-director. The isopropyl groups are weakly activating and also ortho-, para-directors.

The combined directing effects would favor electrophilic substitution at positions 4, 5, and 6 of the aniline ring. However, the steric hindrance from the isopropyl groups at positions 2 and 3 significantly influences the regioselectivity of these reactions.

Halogenation: The synthesis of halogenated derivatives can be achieved through electrophilic aromatic substitution. A general method for preparing substituted halogenated anilines involves reacting a halogenated benzene (B151609) derivative with an imine in the presence of a transition metal catalyst, such as palladium, followed by hydrolysis of the resulting N-aryl imine google.com. For direct halogenation of this compound, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used under controlled conditions to achieve monohalogenation, likely at the less sterically hindered para-position (position 5) relative to the amino group.

Nitration: Nitration of anilines requires careful consideration due to the susceptibility of the amino group to oxidation by nitric acid. A common strategy is to first protect the amino group via acetylation, forming an acetanilide. The acetyl group moderates the activating effect of the amine and reduces its sensitivity to oxidation. The resulting N-(2,3-di(propan-2-yl)phenyl)acetamide can then be nitrated, followed by deprotection of the amino group via hydrolysis to yield the nitrated this compound. The substitution pattern would be directed by the amide and isopropyl groups, with the nitro group likely entering the para position.

Comparative Studies with Isomeric Diisopropylanilines (e.g., 2,6- and 2,4-isomers)

The properties and reactivity of diisopropylanilines are highly dependent on the substitution pattern of the isopropyl groups. A comparison between the 2,3-, 2,6-, and 2,4-isomers highlights these differences.

2,6-Diisopropylaniline (B50358): This isomer is characterized by significant steric hindrance around the amino group, with two isopropyl groups flanking it in the ortho positions wikipedia.org. This steric bulk makes it a valuable building block for bulky ligands in coordination chemistry, as it can stabilize metal centers and influence their catalytic activity wikipedia.orgchemicalbook.com. The synthesis of sterically hindered anilines from 2,6-diisopropylaniline has been demonstrated beilstein-journals.org. Its N-H bonds are less accessible for reactions compared to other isomers.

2,4-Diisopropylaniline: In this isomer, one isopropyl group is ortho to the amino group, and the other is para. The steric hindrance around the amino group is less pronounced than in the 2,6-isomer but greater than in the 2,3-isomer's less hindered side. The para-isopropyl group reinforces the electron-donating nature of the molecule, enhancing the nucleophilicity of the ring at the available ortho positions.

2,3-Diisopropylaniline: This isomer presents an asymmetric steric environment around the amino group. One ortho position is blocked by an isopropyl group, while the other (position 6) is sterically accessible. This asymmetry can lead to unique regioselectivity in reactions involving the amino group or the aromatic ring. The proximity of the two isopropyl groups may also introduce some strain into the molecule, potentially influencing its conformational preferences and reactivity.

Table 2: Comparative Properties of Diisopropylaniline Isomers

Property This compound 2,6-Di(propan-2-yl)aniline 2,4-Di(propan-2-yl)aniline
Symmetry Asymmetric Symmetric Asymmetric
Steric Hindrance at -NH₂ Moderate, asymmetric High, symmetric Moderate, asymmetric
Available Ortho Positions One (position 6) None One (position 6)

| Primary Use | Synthetic Intermediate | Bulky Ligand Precursor wikipedia.orgchemicalbook.com | Synthetic Intermediate |

Structure-Reactivity Relationships in Functionalized Derivatives

The relationship between the structure of functionalized this compound derivatives and their reactivity is a key aspect of their chemistry.

Electronic Effects: The two electron-donating isopropyl groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack than aniline itself. This enhanced nucleophilicity, however, is tempered by steric factors. The amino group's lone pair of electrons further activates the ring. The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (-OCH₃) on the ring will significantly alter the reactivity of both the ring and the amino group.

Steric Effects: The primary determinant of reactivity in this system is the steric environment. The 2-isopropyl group provides significant steric shielding to the amino group and the C6 position. This can hinder the approach of bulky reagents. In contrast, the C4 and C5 positions are more accessible. This steric differentiation can be exploited to achieve regioselective functionalization.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings

Academic research directly focused on 2,3-Di(propan-2-yl)aniline is sparse. However, the broader class of di-isopropylanilines has been the subject of numerous studies. The key findings in this area revolve around the significant steric hindrance provided by the isopropyl groups, which profoundly influences the reactivity of the aniline (B41778) nitrogen and the aromatic ring. For instance, in the case of 2,6-diisopropylaniline (B50358), the bulky substituents shield the amino group, which can be exploited to control the selectivity of chemical reactions. This steric hindrance is a critical design element in the development of advanced catalysts and ligands for transition metals.

Emerging Methodologies for Synthesis and Characterization

The synthesis of polysubstituted anilines, particularly those with bulky alkyl groups in vicinal positions, can be challenging. Traditional methods often involve multi-step processes that may lack efficiency or regioselectivity.

Synthesis Approaches

Modern synthetic strategies that could be adapted for the preparation of this compound include:

Palladium-catalyzed C-H arylation: This method allows for the direct functionalization of C-H bonds, potentially offering a more direct route to highly substituted anilines nih.gov.

Dehydrohalogenation of dihalides: Alkynes can be prepared by the twofold elimination of HX from a 1,2-dihaloalkane (vicinal dihalide) using a strong base libretexts.orglibretexts.orgbyjus.com. This alkyne could then be further functionalized.

Photochemical dehydrogenative strategies: Recent advances have demonstrated the synthesis of anilines from the condensation of amines with cyclohexanones, followed by a dual photocatalytic/dehydrogenation process thieme-connect.com. This approach is noted for its mild conditions and tolerance of various functional groups.

Characterization

Table 1: Representative Spectroscopic Data for 2,6-Diisopropylaniline

Technique Observed Data
¹H NMR Resonances corresponding to the aromatic protons, the N-H protons, and the methine and methyl protons of the isopropyl groups.
¹³C NMR Signals for the aromatic carbons, and the distinct carbons of the isopropyl groups chemicalbook.com.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

This data is for the isomer 2,6-diisopropylaniline and is intended to be representative of a di-isopropylaniline.

Potential for Novel Catalytic Systems

Sterically hindered anilines are of significant interest in the design of ligands for catalysis. The bulky substituents can create a specific steric environment around a metal center, influencing the catalyst's activity, selectivity, and stability.

For example, 2,6-diisopropylaniline is a common precursor for N-heterocyclic carbene (NHC) ligands and other bulky ligands used in transition metal catalysis sigmaaldrich.comlookchem.com. These catalysts have been successfully employed in a variety of transformations, including cross-coupling reactions and polymerization. The steric bulk of the di-isopropylphenyl groups plays a crucial role in promoting reductive elimination and preventing catalyst deactivation pathways.

Given the structural similarities, it is plausible that this compound could also serve as a valuable precursor for novel ligands. The different substitution pattern compared to the 2,6-isomer might lead to unique steric and electronic properties in the resulting metal complexes, potentially enabling new catalytic reactivities or selectivities. The steric hindrance between the adjacent isopropyl groups could create a unique chiral pocket around a metal center, which could be beneficial for asymmetric catalysis researchgate.net.

Computational Design and Predictive Modeling for Related Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which is particularly valuable when experimental data is scarce. Density Functional Theory (DFT) and other quantum-chemical methods can be used to investigate the electronic structure, geometry, and spectroscopic properties of aniline derivatives researchgate.net.

For a molecule like this compound, computational modeling could be employed to:

Predict Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the characterization of the compound once it is synthesized.

Analyze Conformational Preferences: Determine the most stable conformations of the molecule, which is important for understanding its steric profile and how it might interact with other molecules.

Evaluate Electronic Properties: Calculate parameters such as the HOMO-LUMO gap, electrostatic potential, and charge distribution to predict its reactivity and potential as a ligand nih.govmdpi.com.

Model Catalytic Performance: In silico design of catalysts incorporating ligands derived from this compound could help in predicting their efficacy and guiding experimental efforts.

Studies on related aniline derivatives have shown a good correlation between computationally predicted properties and experimental observations, suggesting that such an approach would be fruitful for this compound researchgate.netresearchgate.net.

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